4-amino-7,8,9,10-tetrahydro-6H-pyrimido[3,4]pyrrolo[3,5-a]azepine-11-carbonitrile
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Overview
Description
4-amino-7,8,9,10-tetrahydro-6H-pyrimido[3,4]pyrrolo[3,5-a]azepine-11-carbonitrile is an organonitrogen heterocyclic compound and an organic heterobicyclic compound.
Scientific Research Applications
Synthesis and Chemical Properties
Synthesis Techniques
The construction of pyrrolo[2,3-c]azepine systems, closely related to the compound , has been explored through various reactions. For instance, the reaction of 2-oxo-3-hydroxy-4-cyano-2H, 1,5,6,7-tetrahydroazepine with glycine ester led to the formation of N-substituted amino nitrile, which upon cyclization produced the three-ring pyrimido[4′,5′∶4,5]pyrrolo[2,3-c]azepine system (Glushkov & Stezhko, 1980).
Chemical Transformations
Synthesis of tetrahydro-4H-pyrrolo[3,2-c]quinolin-4-ones and dihydro-1H-benzo[b]azepines from 2-aminobenzonitriles and donor-acceptor cyclopropanes has been achieved. This process involves a reaction sequence leading to the formation of various nitrogen heterocyclic compounds, suggesting the potential for creating diverse derivatives of the compound (Porashar et al., 2022).
Intermediates in Heterocyclic Synthesis
The compound has been used as an intermediate in synthesizing various heterocyclic structures. For example, 3,4-dihydro-2H-pyrrole-2-carbonitriles have been used to create multiple pyrrole-containing heterocycles, indicating the versatility of such compounds in synthesizing complex organic structures (Nebe, Kucukdisli, & Opatz, 2016).
Potential Applications in Medicinal Chemistry
Anti-inflammatory Properties
A series of novel tricyclic pyrimido[4′,5′:4,5]pyrimido[1,6-a]azepine derivatives, structurally related to the compound, have been synthesized and evaluated for their anti-inflammatory activity. This research indicates potential medicinal applications of similar compounds (El-Sayed, Awadallah, Ibrahim, & El-Saadi, 2011).
Synthesis of Bioactive Compounds
The compound has been utilized in the synthesis of various bioactive molecules. For instance, the preparation of 8,9-dihydro-5H-pyrimido[4,5-e][1,4]diazepin-7(6H)-ones from related precursors demonstrates the potential for creating a range of bioactive substances (Xiang, Wen, Xie, Dang, & Bai, 2010).
Properties
Molecular Formula |
C12H13N5 |
---|---|
Molecular Weight |
227.27 g/mol |
IUPAC Name |
3-amino-1,4,6-triazatricyclo[7.5.0.02,7]tetradeca-2(7),3,5,8-tetraene-8-carbonitrile |
InChI |
InChI=1S/C12H13N5/c13-6-8-9-4-2-1-3-5-17(9)11-10(8)15-7-16-12(11)14/h7H,1-5H2,(H2,14,15,16) |
InChI Key |
ZJKJCMVEAVZAGT-UHFFFAOYSA-N |
SMILES |
C1CCC2=C(C3=C(N2CC1)C(=NC=N3)N)C#N |
Canonical SMILES |
C1CCC2=C(C3=C(N2CC1)C(=NC=N3)N)C#N |
solubility |
33.6 [ug/mL] |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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